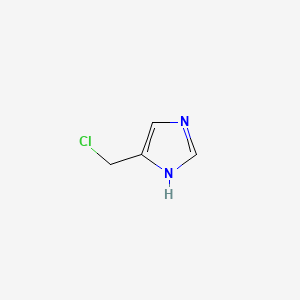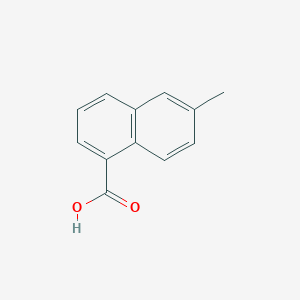
L-フェニルアラニンメチルエステル
概要
説明
L-フェニルアラニンメチルエステルは、フェニルアラニン誘導体のクラスに属する有機化合物です。これは、必須アミノ酸であるL-フェニルアラニンのメチルエステルです。 この化合物は、芳香族環とエステル官能基を特徴とし、さまざまな化学反応において汎用性の高い中間体となります .
科学的研究の応用
L-フェニルアラニンメチルエステルは、科学研究において多様な用途を持っています。
化学: さまざまな有機化合物の合成における中間体として役立ちます。
生物学: アミノ酸代謝とタンパク質合成に関連する研究に使用されます。
作用機序
L-フェニルアラニンメチルエステルの作用機序は、特定の分子標的との相互作用を伴います。これは、アミノ酸代謝に関与する酵素の基質として作用し、さまざまな生化学経路に影響を与えます。 エステル基により、エステル化反応と加水分解反応に関与し、細胞プロセスに影響を与えます .
生化学分析
Biochemical Properties
Methyl l-phenylalaninate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the Fimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans .
Cellular Effects
The effects of Methyl l-phenylalaninate on cells and cellular processes are not well-studied. It is known that phenylalanine, from which Methyl l-phenylalaninate is derived, plays a crucial role in various cellular processes. For instance, phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .
Molecular Mechanism
It is known to interact with certain proteins, potentially influencing their activity
Metabolic Pathways
Methyl l-phenylalaninate is involved in the metabolic pathways related to phenylalanine. Phenylalanine is metabolized into tyrosine, a non-essential amino acid, which can be used for protein synthesis or converted to L-DOPA, which further generates dopamine, norepinephrine, and epinephrine .
Transport and Distribution
It is known that phenylalanine, from which Methyl l-phenylalaninate is derived, is transported by L-type amino acid transporter 1 (LAT1) .
準備方法
合成経路と反応条件
L-フェニルアラニンメチルエステルは、酸触媒の存在下で、L-フェニルアラニンとメタノールをエステル化することによって合成できます。反応は通常、L-フェニルアラニンとメタノール、および硫酸や塩酸などの強酸を還流することによって行われます。 反応条件には、エステル化が完了するまで数時間、約60〜70°Cの温度を維持することが含まれます .
工業生産方法
工業的な環境では、L-フェニルアラニンメチルエステルの製造は、効率と収率を高めるために、しばしば連続フロープロセスで行われます。 固体酸触媒と、制御された温度と圧力などの最適化された反応条件の使用は、高純度と収率を実現するための一般的な慣行です .
化学反応の分析
反応の種類
L-フェニルアラニンメチルエステルは、次のようなさまざまな化学反応を起こします。
酸化: 対応するカルボン酸を生成するために酸化することができます。
還元: 還元反応は、それをアルコールまたはアミンに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: カルボン酸基を持つフェニルアラニン誘導体。
還元: アルコールまたはアミン基を持つフェニルアラニン誘導体。
置換: さまざまな置換フェニルアラニン誘導体.
類似化合物との比較
類似化合物
L-フェニルアラニン: エステル基を持たない親アミノ酸。
フェニルアラニンメチルエステル: わずかな構造の違いを持つ類似のエステル誘導体。
L-チロシンメチルエステル: 芳香族環にヒドロキシル基を持つ別のアミノ酸エステル.
独自性
L-フェニルアラニンメチルエステルは、特定のエステル官能基のためにユニークであり、これは明確な反応性と溶解性を与えます。 これは、合成化学やさまざまな産業用途における貴重な中間体となります .
特性
IUPAC Name |
methyl (2S)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZFOSJDMAFZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-90-4 | |
| Record name | L-Phenylalanine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl L-phenylalaninate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl 3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-PHENYLALANINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10AT497I17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is methyl L-phenylalaninate utilized in asymmetric synthesis?
A: Methyl L-phenylalaninate serves as a valuable chiral building block in synthesizing various enantiomerically pure compounds. For example, it acts as a starting material for preparing chiral triazolium salts []. These salts function as efficient catalysts in enantioselective annulation reactions, leading to the formation of biologically relevant molecules like β-arylspirotomicins with high enantiomeric excess [].
Q2: Can you explain the role of methyl L-phenylalaninate in creating polymers for enantiomeric recognition?
A: Researchers have successfully incorporated methyl L-phenylalaninate into the backbone of optically active polymers []. These polymers demonstrate the ability to differentiate between enantiomers of various chiral acids. This discrimination arises from the combination of anion-π or lone pair-π interactions between the polymer and the chiral acids, coupled with the sensitivity of the polymer's self-assembly process to the presence of these chiral species [].
Q3: Has methyl L-phenylalaninate been explored in medicinal chemistry research?
A: Yes, methyl L-phenylalaninate plays a crucial role in synthesizing alkoxy-substituted Matijin-Su derivatives, which are being investigated for their antiviral properties []. Specifically, it participates in the synthesis of key intermediates that are further modified to yield the target Matijin-Su analogs. These analogs are then evaluated for their activity against the hepatitis B virus (HBV) in cellular assays [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














